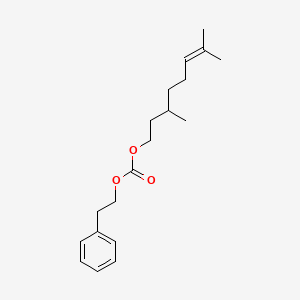
3,7-Dimethyloct-6-en-1-yl phenethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyloct-6-en-1-yl phenethyl carbonate is an organic compound with the molecular formula C19H28O3 and a molecular weight of 304.424 g/mol . It is characterized by the presence of a carbonate ester functional group, which is formed by the reaction of an alcohol with carbonic acid. This compound is known for its unique structural features, which include a phenethyl group and a dimethyloctenyl group.
Preparation Methods
The synthesis of 3,7-Dimethyloct-6-en-1-yl phenethyl carbonate typically involves the reaction of 3,7-dimethyloct-6-en-1-ol with phenethyl chloroformate in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
3,7-Dimethyloct-6-en-1-ol+Phenethyl chloroformate→3,7-Dimethyloct-6-en-1-yl phenethyl carbonate+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3,7-Dimethyloct-6-en-1-yl phenethyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonate ester to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonate ester group, leading to the formation of different esters or ethers.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
3,7-Dimethyloct-6-en-1-yl phenethyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of fragrances and flavors due to its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of 3,7-Dimethyloct-6-en-1-yl phenethyl carbonate involves its interaction with specific molecular targets and pathways. The carbonate ester group can undergo hydrolysis to release phenethyl alcohol and 3,7-dimethyloct-6-en-1-ol, which can then interact with various enzymes and receptors in biological systems. These interactions can modulate cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
3,7-Dimethyloct-6-en-1-yl phenethyl carbonate can be compared with other similar compounds, such as:
3,7-Dimethyloct-6-en-1-yl acetate: This compound has an acetate ester group instead of a carbonate ester, resulting in different chemical reactivity and applications.
Phenethyl acetate: This compound lacks the dimethyloctenyl group, making it less complex and with different physical and chemical properties.
3,7-Dimethyloct-6-en-1-yl benzoate: This compound contains a benzoate ester group, which imparts different aromatic characteristics and reactivity.
The uniqueness of this compound lies in its combination of the phenethyl and dimethyloctenyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
94291-60-8 |
|---|---|
Molecular Formula |
C19H28O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3,7-dimethyloct-6-enyl 2-phenylethyl carbonate |
InChI |
InChI=1S/C19H28O3/c1-16(2)8-7-9-17(3)12-14-21-19(20)22-15-13-18-10-5-4-6-11-18/h4-6,8,10-11,17H,7,9,12-15H2,1-3H3 |
InChI Key |
SIUXHHHLKJUSAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CCOC(=O)OCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















